![molecular formula C23H25N3O5S B7727784 2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727784.png)
2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trimethoxyphenyl group and the pyrimidoquinoline core structure suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4,5-trimethoxyphenyl derivative, which can be synthesized from 3,4,5-trimethoxybenzaldehyde through a series of reactions including condensation and cyclization . The pyrimidoquinoline core can be constructed via a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction efficiency and the development of scalable processes for each step of the synthesis. The use of continuous flow reactors and other advanced manufacturing techniques may also be explored to improve production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the quinoline core or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring or other parts of the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is not fully understood, but it is likely to involve interactions with specific molecular targets. The trimethoxyphenyl group is known to interact with various proteins and enzymes, potentially inhibiting their activity. The pyrimidoquinoline core may also interact with nucleic acids or other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenylacetic acid: This compound shares the trimethoxyphenyl group but lacks the complex pyrimidoquinoline structure.
3-hydroxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: Another compound with the trimethoxyphenyl group, but with a different core structure.
Uniqueness
The uniqueness of 2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione lies in its combination of the trimethoxyphenyl group with the pyrimidoquinoline core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-5-9-32-23-25-21-19(22(28)26-23)17(18-13(24-21)7-6-8-14(18)27)12-10-15(29-2)20(31-4)16(11-12)30-3/h5,10-11,17H,1,6-9H2,2-4H3,(H2,24,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRLDTRICWQJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N=C(N4)SCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N=C(N4)SCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B7727703.png)
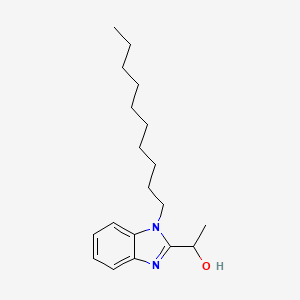
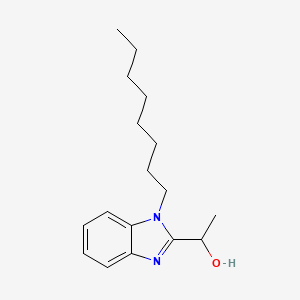

![3-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7727723.png)
![3-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7727724.png)
![4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7727733.png)
![4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B7727737.png)
![3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B7727738.png)
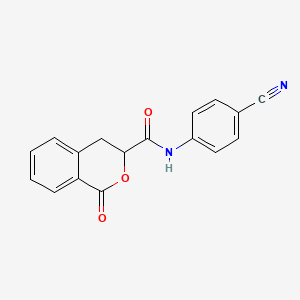
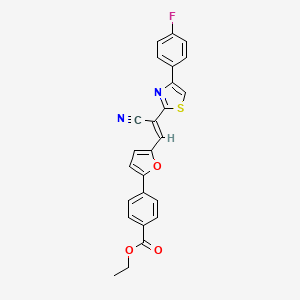
![6-Bromo-2-[(E)-2-{5-[4-(ethoxycarbonyl)phenyl]furan-2-YL}ethenyl]quinoline-4-carboxylic acid](/img/structure/B7727750.png)
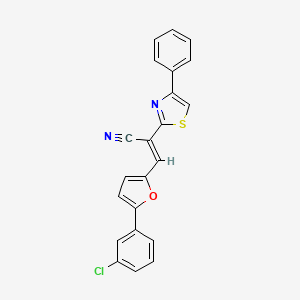
![5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727787.png)
